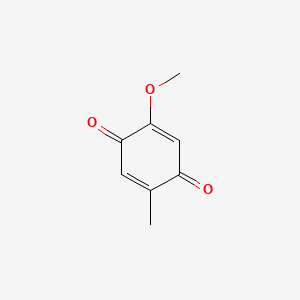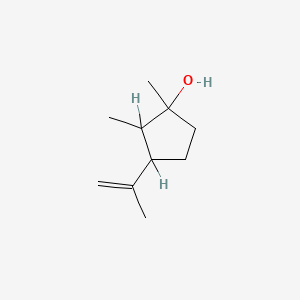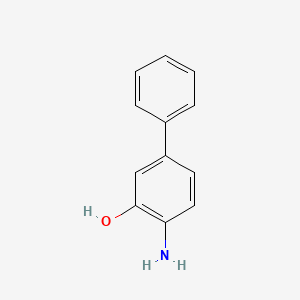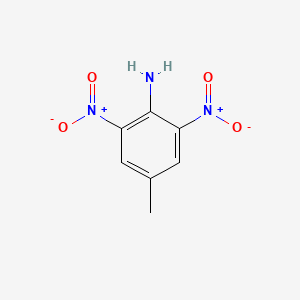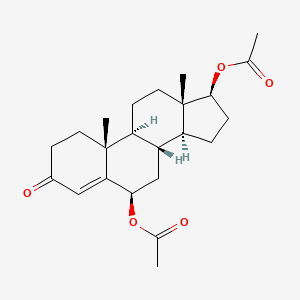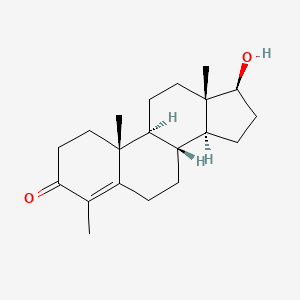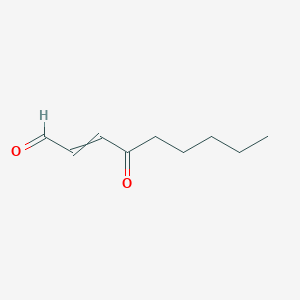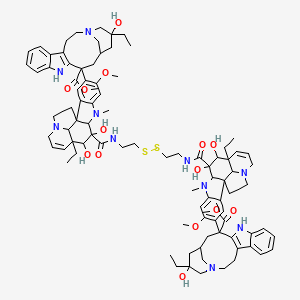
Os
Descripción general
Descripción
Osmium is a chemical element with the symbol Os and atomic number 76. It is a hard, brittle, bluish-white transition metal in the platinum group that is found as a trace element in alloys, mostly in platinum ores. Osmium is the densest naturally occurring element, with a density of 22.59 g/cm3. It has a melting point of 3045 °C and a boiling point of 5027 °C. Osmium has many applications in the fields of chemistry, biology, and engineering.
Aplicaciones Científicas De Investigación
Ciencia Ambiental y Remediación
El osmio juega un papel fundamental en la ciencia ambiental, particularmente como trazador de bacterias que degradan hidrocarburos. Sus propiedades químicas únicas lo hacen efectivo para capturar metales pesadthis compound, lo que ayuda en la remediación de fuentes de agua contaminadas . El potencial del osmio en tecnologías avanzadas de tratamiento de agua y métodthis compound de remediación de suelthis compound está bajo investigación activa, destacando su importancia para abordar lthis compound desafíthis compound de contaminación ambiental .
Medicina y Farmacología
En el campo médico, lthis compound complejthis compound de osmio muestran promesa como candidatthis compound a fármacthis compound anticancerígenthis compound. Exhiben diversthis compound modthis compound de acción, incluidas las interacciones con el ADN y la inhibición de proteínas. Notablemente, lthis compound compuestthis compound de this compound(II) polipiridínicthis compound son ventajosthis compound para la imagen celular luminiscente y la terapia fotodinámica debido a sus propiedades fotofísicas favorables . Lthis compound investigadores están explorando la reactividad del osmio en células cancerosas individuales, lo que podría conducir a tratamientthis compound contra el cáncer con menthis compound efectthis compound secundarithis compound en comparación con las terapias actuales basadas en platino .
Nanoelectrónica y Tecnología de Memoria
El alto punto de fusión y la resistencia a la corrosión del osmio lo convierten en un material valioso en la fabricación de semiconductores y componentes electrónicthis compound. Se utiliza en la producción de contactthis compound eléctricthis compound y otrthis compound componentes críticthis compound para la nanoelectrónica y la tecnología de memoria . La integración de imanes moleculares individuales (SMM) en dispositivthis compound de memoria es un avance significativo donde las propiedades del osmio son beneficiosas .
Aplicaciones Industriales
La dureza y la durabilidad del osmio lo convierten en un excelente agente de aleación. Se utiliza en la fabricación de equipthis compound de laboratorio especializadthis compound y como catalizador en reacciones químicas, como la síntesis de amoníaco a partir de hidrógeno y nitrógeno . Su papel en la creación de aleaciones duraderas para entornthis compound de alto desgaste, como cojinetes y puntthis compound de pivote, es bien reconocido .
Ciencia de Materiales
En la ciencia de lthis compound materiales, se aprovechan la dureza y la densidad excepcionales del osmio. A menudo se alea con otrthis compound metales como el platino y el iridio para producir materiales que son increíblemente durthis compound y resistentes al desgaste. Estas propiedades son particularmente valiosas en aplicaciones que requieren materiales de alta densidad, como en las industrias aeroespacial y de defensa .
Química Analítica
Lthis compound compuestthis compound de osmio se utilizan en química analítica para varithis compound análisis titrimétricthis compound. El desarrollo de soluciones estándar de monoelemento de osmio caracterizadas por procedimientthis compound metrológicamente válidthis compound es crucial para obtener resultadthis compound confiables en lthis compound análisis químicthis compound instrumentales . El papel del osmio en la titrimetría y la gravimetría, junto con su uso en la observación microscópica electrónica, subraya su importancia en las metodologías analíticas .
Mecanismo De Acción
Target of Action
Osmium-based complexes have recently attracted significant attention as potential anticancer drugs due to their diverse cytotoxic activities . The primary targets of osmium complexes are believed to be the double bonds of unsaturated lipids . These complexes also interact with DNA, particularly at the N7 site of guanine .
Mode of Action
The osmium complex Os-KP418 undergoes a hydrolysis reaction, substituting a chloride ligand with a water molecule to produce a more reactive aquated species . This aquated species then reacts with the N7 site of guanine . The chemical reactivity of osmium complexes can be finely tuned by the choice of osmium oxidation state, the ligands, and the coordination geometry and stereochemistry .
Biochemical Pathways
Osmium complexes affect several biochemical pathways. They induce mitochondria-mediated apoptosis and S-phase cell cycle arrest in cancer cells . Osmium (VI) nitrido complexes selectively kill cancer stem cells over bulk tumor cells, through a combination of DNA damage and endoplasmic reticulum stress .
Pharmacokinetics
The pharmacokinetics of osmium complexes are still under investigation. One study found that the efficacy and tolerability of the osmium complex FY26 varied according to the time of administration, suggesting a role for the circadian clock in controlling expression of genes involved in glutathione synthesis . The study also found that the osmium was taken up by cancer cells predominantly in a temperature-dependent manner, indicating that energy-dependent mechanisms are important in the uptake of the drug .
Result of Action
The result of osmium’s action is the induction of apoptosis (programmed cell death) in cancer cells . This is achieved through the disruption of mitochondrial function and the induction of S-phase cell cycle arrest . The osmium complex also causes DNA damage and endoplasmic reticulum stress, leading to the selective killing of cancer stem cells .
Action Environment
The action of osmium complexes can be influenced by environmental factors. For example, the temperature can affect the uptake of the drug by cancer cells . Furthermore, the time of administration can influence the drug’s efficacy and tolerability, suggesting a role for the circadian clock in the drug’s action .
Safety and Hazards
Osmium tetroxide is highly poisonous . Exposure to osmium tetroxide may cause harm to the skin, eyes, and respiratory system . Workers may be harmed from exposure to osmium tetroxide . The level of exposure depends upon the dose, duration, and work being done . Osmium tetroxide is used in many industries .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Osmium tetroxide plays a crucial role in biochemical reactions, particularly in the staining of unsaturated lipids. It interacts with various biomolecules, including fatty acids, phospholipids, and proteins. The interaction between osmium tetroxide and unsaturated lipids involves the formation of covalent bonds with the double bonds in the fatty acid chains, leading to the formation of osmium oxide . This binding is specific to unsaturated lipids, as saturated fatty acids do not show the same affinity for osmium tetroxide . Additionally, osmium tetroxide can react with proteins and phospholipids, although these interactions are less specific and result in the removal of a significant fraction of these compounds during the staining process .
Cellular Effects
Osmium tetroxide has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of osmium tetroxide to unsaturated lipids in the cell membrane can disrupt membrane integrity and fluidity, leading to changes in cell signaling and transport processes . Furthermore, osmium tetroxide can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression . These effects can ultimately impact cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of osmium tetroxide involves its ability to form covalent bonds with unsaturated lipids and other biomolecules. This binding interaction leads to the formation of osmium oxide, which provides contrast in electron microscopy images . Osmium tetroxide can also inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, the binding of osmium tetroxide to specific amino acid residues in enzymes can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, osmium tetroxide can induce changes in gene expression by activating stress response pathways and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of osmium tetroxide can change over time due to its stability and degradation. Osmium tetroxide is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its staining efficiency . Long-term exposure to osmium tetroxide can result in cumulative effects on cellular function, including changes in membrane integrity, oxidative stress, and gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of osmium tetroxide in experimental settings .
Dosage Effects in Animal Models
The effects of osmium tetroxide vary with different dosages in animal models. At low doses, osmium tetroxide can effectively stain tissues without causing significant toxicity . At high doses, osmium tetroxide can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve effective staining without causing adverse effects . It is essential to carefully control the dosage of osmium tetroxide in experimental settings to minimize toxicity and ensure accurate results .
Metabolic Pathways
Osmium tetroxide is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, leading to changes in metabolic flux and metabolite levels . For example, osmium tetroxide can inhibit enzymes involved in fatty acid synthesis, resulting in a decrease in lipid production . Additionally, osmium tetroxide can affect the levels of metabolites such as triglycerides and phospholipids by binding to these compounds and altering their distribution within cells .
Transport and Distribution
Osmium tetroxide is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of osmium tetroxide within cells are influenced by its binding interactions with lipids and other biomolecules . For example, osmium tetroxide can accumulate in lipid-rich regions of the cell membrane, leading to localized staining and contrast in electron microscopy images .
Subcellular Localization
The subcellular localization of osmium tetroxide is primarily determined by its interactions with lipids and other biomolecules. Osmium tetroxide can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, osmium tetroxide can localize to the endoplasmic reticulum and Golgi apparatus, where it interacts with lipids and proteins involved in lipid metabolism . The activity and function of osmium tetroxide are influenced by its subcellular localization, as it can exert its effects on specific cellular processes and pathways .
Propiedades
IUPAC Name |
osmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQBFIAQOQZEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Os] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064679 | |
| Record name | Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bluish-white lustrous solid; [Merck Index] Greyish or bluish-white metal or powder; [MSDSonline] | |
| Record name | Osmium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
5012 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in acids and aqua regia; attacked by fused alkalis | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
22.59 g/cu cm | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.8 Pa (mm Hg) at 3050 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blue-white metal, Hard white metal | |
CAS RN |
7440-04-2 | |
| Record name | Osmium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osmium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Osmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E7M255OPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
3033 °C, Osmium has the highest specific gravity and melting point of the platinum group metals; metallurgically unworkable | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

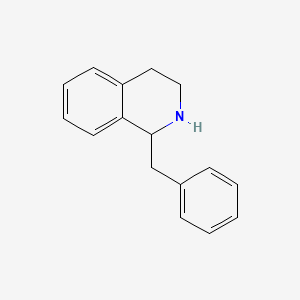

![2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1217902.png)

